molecular formula C33H24N4O5S B387701 3,5-DIBENZAMIDO-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE

3,5-DIBENZAMIDO-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE

Cat. No.: B387701
M. Wt: 588.6g/mol
InChI Key: FMHZNLJERGQSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIBENZAMIDO-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE is a complex organic compound characterized by its multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIBENZAMIDO-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoylamino groups, followed by the introduction of the nitrophenylsulfanyl group. The final step involves the coupling of these intermediates to form the target compound. Common reagents used in these reactions include benzoyl chloride, aniline derivatives, and nitrophenylsulfanyl chloride. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIBENZAMIDO-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens (chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3,5-DIBENZAMIDO-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 3,5-DIBENZAMIDO-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenylsulfanyl group may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(benzoylamino)-N-[4-({4-chlorophenyl}sulfanyl)phenyl]benzamide
  • 3,5-bis(benzoylamino)-N-[4-({4-methylphenyl}sulfanyl)phenyl]benzamide
  • 3,5-bis(benzoylamino)-N-[4-({4-methoxyphenyl}sulfanyl)phenyl]benzamide

Uniqueness

3,5-DIBENZAMIDO-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE is unique due to the presence of the nitrophenylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C33H24N4O5S

Molecular Weight

588.6g/mol

IUPAC Name

3,5-dibenzamido-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide

InChI

InChI=1S/C33H24N4O5S/c38-31(22-7-3-1-4-8-22)35-26-19-24(20-27(21-26)36-32(39)23-9-5-2-6-10-23)33(40)34-25-11-15-29(16-12-25)43-30-17-13-28(14-18-30)37(41)42/h1-21H,(H,34,40)(H,35,38)(H,36,39)

InChI Key

FMHZNLJERGQSCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=CC=C5

Origin of Product

United States

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